molecular formula C16H13F3N4O B2988563 3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide CAS No. 2034234-72-3

3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide

Cat. No. B2988563
CAS RN: 2034234-72-3
M. Wt: 334.302
InChI Key: MSNPDRYYUYFUPU-UHFFFAOYSA-N
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Description

The compound “3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide” belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .

Scientific Research Applications

Fluorescent Probes for Biological Imaging

This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant photophysical properties. They are used as fluorescent probes for studying the dynamics of intracellular processes. Their tunable photophysical properties allow them to be used in various biological imaging applications, such as tracking the movement of molecules within cells .

Chemosensors

Due to the presence of heteroatoms like nitrogen, these compounds can act as potential chelating agents for ions. This makes them suitable for use as chemosensors, detecting the presence of specific ions or molecules in a sample .

Organic Light-Emitting Devices (OLEDs)

The pyrazolo[1,5-a]pyrimidines derivatives’ solid-state emission intensities make them candidates for designing organic light-emitting devices. They can be used in the development of screens and displays with high brightness and efficiency .

Antitumor Agents

Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines derivatives. They have been shown to exhibit enzymatic inhibitory activity, which could lead to the design of new drugs bearing this core structure for cancer treatment .

Estrogen Receptor Modulation

Specific derivatives of this compound have been identified as selective estrogen receptor modulators. They can distinguish the activities of different estrogen receptors, which is crucial in understanding and treating conditions related to estrogen receptor signaling .

Antiviral Research

Derivatives of 3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide have been synthesized with the aim of creating broad-spectrum antiviral agents. Their activities are assessed using both in vitro and in silico approaches, contributing to the development of new antiviral drugs .

properties

IUPAC Name

3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c17-16(18,19)13-8-14-20-9-12(10-23(14)22-13)21-15(24)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNPDRYYUYFUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide

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